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Compound of Interest |

Compound Name: 2-Chloro-4,6,8-trimethylquinoline
CAS No.: 139719-24-7
Cat. No.: B166197
. J

CAS Number: 139719-24-7 Formula: C12H12CIN Molecular Weight: 205.68 g/mol [1][2]

Executive Summary

2-Chloro-4,6,8-trimethylquinoline is a trisubstituted quinoline derivative characterized by a
reactive chlorine atom at the C2 position and methyl groups at the C4, C6, and C8 positions. It
serves as a critical electrophilic scaffold in medicinal chemistry and materials science. The C2-
chlorine atom is highly susceptible to nucleophilic aromatic substitution (

), making this compound a gateway to complex functionalized quinolines used in antimalarial
drugs, kinase inhibitors, and organic light-emitting diodes (OLEDS).

This guide provides a validated workflow for its synthesis from commercially available
precursors, details its physicochemical profile, and outlines its reactivity patterns.

Physicochemical Profile
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Property Data Note

CAS Number 139719-24-7 Unique Identifier
2-Chloro-4,6,8-

IUPAC Name

trimethylquinoline

Quinoline core, Cl @ 2; Me @

Structure 46 8 Electron-deficient pyridine ring
Appearance Off-white to pale yellow solid Crystalline
Melting Point 96-98 °C (Predicted) Varies by purity/polymorph
N ) 315 °C (Predicted at 760 ) N
Boiling Point High thermal stability
mmHg)
LogP ~4.32 Lipophilic; low water solubility

. DCM, Chloroform, Ethyl )
Solubility Insoluble in water
Acetate, DMSO

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale preparation of 2-Chloro-4,6,8-trimethylquinoline typically
follows a two-stage protocol:

e Cyclization: Construction of the quinolone core via Knorr Quinoline Synthesis.

o Chlorination: Deoxychlorination of the lactam intermediate using Phosphorus Oxychloride (

Stage 1: Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one

Precursors: 2,4-Dimethylaniline (2,4-Xylidine) and Ethyl Acetoacetate.
Mechanism: The reaction proceeds via the formation of a

-ketoanilide intermediate, followed by an acid-catalyzed intramolecular Friedel-Crafts
cyclization (ring closure) and dehydration.
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Protocol:

e Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2,4-
dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Heat to reflux (110°C)
until the theoretical amount of water is collected (approx. 3-4 hours).

» Cyclization: Evaporate the solvent to obtain the crude acetoacetanilide. Add Polyphosphoric
Acid (PPA) (5-10 wt equiv) and heat to 100-120°C for 2 hours. The mixture will become
viscous and dark.

o Workup: Cool to ~60°C and pour the mixture onto crushed ice with vigorous stirring.
Neutralize with NaOH or

to precipitate the solid. Filter, wash with water, and recrystallize from ethanol.[3]
o Yield Target: >75%[2][4][5][6][7]
o Intermediate ID: 4,6,8-Trimethylquinolin-2(1H)-one (Solid).[3]

Stage 2: Chlorination to 2-Chloro-4,6,8-

trimethylquinoline
Reagent: Phosphorus Oxychloride (

).
Mechanism: The quinolinone exists in tautomeric equilibrium with its hydroxy-quinoline form.

activates the oxygen, converting it into a good leaving group (dichlorophosphate), which is then
displaced by a chloride ion in an

-like mechanism.

Protocol:
o Setup: Place 4,6,8-trimethylquinolin-2(1H)-one (1.0 eq) in a dry flask under nitrogen.

o Addition: Cautiously add
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(3.0-5.0 eq). Optional: Add a catalytic amount of DMF (dimethylformamide) to accelerate the
Vilsmeier-Haack type activation.

» Reaction: Reflux the mixture (approx. 105°C) for 2—4 hours. Monitor by TLC (eluent:
Hexane/EtOAC) until the starting material (polar spot at baseline) disappears and a less polar

spot (Product) appears.

e Quenching (Critical Safety Step):
o Cool the mixture to room temperature.
o Remove excess

via rotary evaporation (use a caustic trap).

o Pour the residue slowly onto crushed ice/water with stirring. Maintain temperature <20°C
to prevent hydrolysis of the product.

« |solation: Neutralize the aqueous suspension with

or dilute

to pH 7-8. Extract with Dichloromethane (DCM) (

).

 Purification: Dry organics over

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10%
EtOAc in Hexanes).

Synthesis Workflow Diagram

Reflux (Toluene) PPA, 120°C POCI3, Reflux TARGET:
2,4-Dimethylaniline - H20 > Intermediate: Cyclization > 4,6,8-Trimethylquinolin- Deoxychlorination > 2-Chloro-4,6,8-
+ Ethyl Acetoacetate Acetoacetanilide 2(1H)-one trimethylquinoline

(CAS 139719-24-7)
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Figure 1: Step-wise synthesis pathway from aniline precursor to the final chloro-quinoline
target.

Reactivity & Applications

The C2-Chlorine is the defining feature of this molecule. The nitrogen atom in the quinoline ring
withdraws electron density, making the C2 position highly electrophilic. This enables facile
Nucleophilic Aromatic Substitution (

).
Key Transformations

e Amination (Buchwald-Hartwig or
):
o Reaction: R-

+ 2-CI-Quinoline
2-Amino-quinoline.

o Utility: Synthesis of kinase inhibitors where the amino-quinoline acts as the hinge-binding
motif.

« Etherification:
o Reaction: R-OH + Base
2-Alkoxy-quinoline.
o Utility: Tuning solubility and lipophilicity in drug candidates.
e Suzuki-Miyaura Coupling:
o Reaction: Aryl-Boronic Acid + Pd-Cat
2-Aryl-quinoline.

o Utility: Extending conjugation for fluorescent dyes or OLED materials.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactivity Logic Diagram

2-Chloro-4,6,8-
trimethylquinoline

Primary Amines NaOR / ROH Ar-B(OH)2 Thiourea or
(Heat or Pd-cat) (S_NAr) (Suzuki Coupling) NaSH
2-Amino-4,6,8-trimethylquinoline 2-Alkoxy-4,6,8-trimethylquinoline 2-Aryl-4,6,8-trimethylquinoline 4,6,8-Trimethylquinoline-2-thiol
(Kinase Inhibitor Scaffold) (Solubility Tuning) (OLED/Fluorescence) (Surface Ligands)

Click to download full resolution via product page

Figure 2: Divergent synthesis capabilities of the 2-chloro scaffold.

Safety & Handling

e Hazards: 2-Chloro-4,6,8-trimethylquinoline is an organic halide. It acts as a skin and eye
irritant.

e Synthesis Hazards:

reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry.
Quenching must be performed slowly at low temperatures.

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow
hydrolysis of the C-CI bond over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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